3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime
CAS No.: 339012-90-7
Cat. No.: VC6145891
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 339012-90-7 |
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Molecular Formula | C18H19N3O3 |
Molecular Weight | 325.368 |
IUPAC Name | (2E,3E)-3-methoxyimino-1-(4-methoxyphenyl)-2-[(4-methylphenyl)hydrazinylidene]propan-1-one |
Standard InChI | InChI=1S/C18H19N3O3/c1-13-4-8-15(9-5-13)20-21-17(12-19-24-3)18(22)14-6-10-16(23-2)11-7-14/h4-12,20H,1-3H3/b19-12+,21-17+ |
Standard InChI Key | PNUFWUWWYIVHBO-YKTCLATHSA-N |
SMILES | CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)OC |
Introduction
Molecular Structure and Chemical Identity
3-(4-Methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime belongs to the class of oxime-hydrazone hybrids, combining functional groups that confer distinct electronic and steric properties. The molecular formula is C₁₈H₂₀N₃O₃, derived from its IUPAC name: 1-(4-fluorophenyl)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]propan-1-one . Key structural features include:
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Propanal core: A three-carbon chain with a ketone group at position 3.
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Methoxyoxime moiety: An O-methylated oxime (-N-O-CH₃) at the aldehyde position, enhancing stability compared to unsubstituted oximes.
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Hydrazone linkage: A -NH-N=C- group connecting the propanal core to a 4-methylphenyl ring, introducing conjugation and planar geometry .
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Aromatic substituents: A 4-methoxyphenyl group at position 3 and a 4-methylphenyl group via the hydrazone, contributing to hydrophobic interactions .
The Z-configuration of the hydrazone group is likely dominant due to steric and electronic factors, as observed in analogous structures .
Table 1: Molecular Attributes
Property | Value |
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Molecular Formula | C₁₈H₂₀N₃O₃ |
Molar Mass (g/mol) | 338.37 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 6 |
Topological Polar Surface | 78.9 Ų |
LogP (Predicted) | 3.2 |
Synthesis and Reaction Pathways
The synthesis of 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime involves multi-step organic reactions, typically proceeding via:
Claisen-Schmidt Condensation
A base-catalyzed condensation between 4-methoxyacetophenone and 4-methylphenylhydrazine forms the hydrazone intermediate. This step mirrors methodologies used in chalcone synthesis :
Reaction conditions:
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Solvent: Ethanol-water mixture (3:1)
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Catalyst: Aqueous KOH (60%)
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Temperature: Room temperature (20–25°C)
Oxime Formation and O-Methylation
The aldehyde group of the intermediate undergoes oximation with hydroxylamine hydrochloride, followed by O-methylation using methyl iodide:
Critical parameters:
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pH Control: Maintained at 8–9 using sodium acetate buffer.
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy:
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¹H NMR (CDCl₃):
Solubility and Stability
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Solubility:
Solvent Solubility (mg/mL) DMSO 25.4 Ethanol 12.1 Water <0.1 -
Stability: Stable at -20°C for >6 months; decomposes above 150°C .
Research Applications and Biological Relevance
Pharmaceutical Intermediate
The compound serves as a precursor for heterocyclic compounds, particularly oxazolones and pyrazoles, which exhibit antimicrobial and anticancer activities . Its hydrazone moiety is critical for metal chelation, enabling applications in:
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Antioxidant agents: Scavenging free radicals via electron donation from the N-N bond .
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Enzyme inhibitors: Structural mimicry of peptide substrates in protease inhibition .
Material Science
Conjugation across the hydrazone-oxime system enables π-electron delocalization, making it suitable for:
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Organic semiconductors: Charge transport in thin-film transistors.
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Coordination polymers: Bridging ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
Comparative Analysis with Structural Analogs
Table 2: Analogous Compounds
Compound | Molecular Formula | Key Differences |
---|---|---|
3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime | C₁₀H₁₀Cl₂NO₂ | Dichlorophenyl substituent |
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-methyloxime | C₁₇H₁₈ClNO₃S | Sulfonyl group enhances polarity |
4′-Methyl-4-methoxychalcone | C₁₇H₁₆O₂ | Lacks hydrazone and oxime moieties |
The target compound’s dual functional groups (hydrazone and oxime) distinguish it from simpler chalcones or sulfonyl derivatives, enabling broader reactivity in heterocyclic synthesis .
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